molecular formula C31H25F3N2O5S B453126 ETHYL 2-((Z)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-((Z)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B453126
M. Wt: 594.6g/mol
InChI Key: DQQJRBJHGJMXCH-WGARJPEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes multiple aromatic rings, fluorine atoms, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-((Z)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the Thiazolopyrimidine Core: This is achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the thiazolopyrimidine intermediate with a benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Fluorophenyl and Difluorophenoxy Groups: These groups are introduced through nucleophilic aromatic substitution reactions, using appropriate fluorinated phenols and halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of benzyl derivatives

    Substitution: Formation of substituted thiazolopyrimidines

Scientific Research Applications

Ethyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-((Z)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby altering their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-((Z)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
  • Ethyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C31H25F3N2O5S

Molecular Weight

594.6g/mol

IUPAC Name

ethyl (2Z)-2-[[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H25F3N2O5S/c1-4-40-30(38)27-17(2)35-31-36(28(27)19-6-8-21(32)9-7-19)29(37)26(42-31)14-18-5-11-24(39-3)20(13-18)16-41-25-12-10-22(33)15-23(25)34/h5-15,28H,4,16H2,1-3H3/b26-14-

InChI Key

DQQJRBJHGJMXCH-WGARJPEWSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5)F)F)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5)F)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5)F)F)S2)C

Origin of Product

United States

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